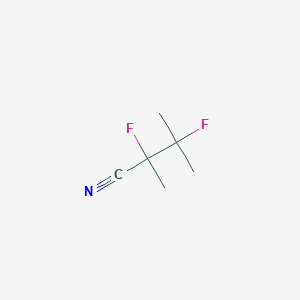

2,3-Difluoro-2,3-dimethylbutanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Difluoro-2,3-dimethylbutanenitrile is an organofluorine compound with the molecular formula C6H9F2N It is characterized by the presence of two fluorine atoms and a nitrile group attached to a butane backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-2,3-dimethylbutanenitrile typically involves the fluorination of suitable precursors. One common method includes the reaction of 2,3-dimethylbutanenitrile with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Difluoro-2,3-dimethylbutanenitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: LiAlH4 in anhydrous ether.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Products with nucleophiles replacing fluorine atoms.

Reduction: 2,3-Difluoro-2,3-dimethylbutylamine.

Oxidation: 2,3-Difluoro-2,3-dimethylbutanoic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

Fluorinated Compounds in Drug Development

Fluorinated compounds are increasingly important in medicinal chemistry due to their unique properties, such as increased lipophilicity and metabolic stability. 2,3-Difluoro-2,3-dimethylbutanenitrile can serve as a building block for the synthesis of novel pharmaceuticals. The incorporation of fluorine atoms can enhance the biological activity of drug candidates by improving their pharmacokinetic profiles.

Case Study: Antiviral Agents

Research has shown that compounds containing difluoromethyl groups exhibit antiviral activity. For instance, derivatives of this compound have been explored for their potential to inhibit viral replication. A study demonstrated that certain fluorinated analogs displayed improved efficacy against viral strains compared to their non-fluorinated counterparts .

Materials Science

Synthesis of Fluorinated Polymers

The unique properties of this compound make it suitable for the synthesis of fluorinated polymers. These polymers are known for their thermal stability and chemical resistance. The compound can be utilized as a monomer or co-monomer in polymerization reactions to create materials with specialized properties for applications in coatings and adhesives.

Table 1: Properties of Fluorinated Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Surface Energy | Low |

| Mechanical Strength | Moderate |

Agrochemicals

Development of Pesticides

Fluorinated compounds are also prevalent in the development of agrochemicals. The introduction of fluorine into pesticide molecules can enhance their efficacy and selectivity. This compound has been investigated as a precursor for the synthesis of novel herbicides and insecticides.

Case Study: Herbicide Efficacy

A study focused on synthesizing herbicides from this compound revealed that certain derivatives exhibited enhanced herbicidal activity against specific weed species. These findings suggest that fluorination can significantly improve the performance of agrochemical products .

Mécanisme D'action

The mechanism of action of 2,3-Difluoro-2,3-dimethylbutanenitrile involves its interaction with molecular targets through its fluorine atoms and nitrile group. The fluorine atoms can participate in hydrogen bonding and other interactions, while the nitrile group can act as an electrophile in various reactions. These interactions can influence the compound’s reactivity and its effects in different applications .

Comparaison Avec Des Composés Similaires

2,3-Difluorobenzonitrile: Another fluorinated nitrile with similar reactivity but different structural properties.

2,3-Difluoroaniline: Contains fluorine atoms and an amine group, showing different reactivity patterns.

gem-Difluoroallene: A versatile synthetic precursor with distinct properties due to the presence of gem-difluoro groups .

Uniqueness: 2,3-Difluoro-2,3-dimethylbutanenitrile is unique due to its specific substitution pattern and the presence of both fluorine atoms and a nitrile group on a butane backbone. This combination imparts unique chemical properties and reactivity, making it valuable for various applications in research and industry.

Activité Biologique

2,3-Difluoro-2,3-dimethylbutanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C6H8F2N

- Molecular Weight : 135.13 g/mol

- CAS Number : 2260931-09-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the compound may exhibit inhibitory effects on specific enzymes involved in cancer proliferation pathways, particularly through modulation of the Ras/Raf/MEK/MAPK signaling cascade .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds structurally related to this compound. For instance, derivatives such as 2,2-difluoro-2,3-dihydrofuran have shown significant activity against human tumor cells (HeLa and MCF7) in vitro .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | TBD | Ongoing Studies |

| 2,2-Difluoro-2,3-dihydrofuran | HeLa | 15.6 | |

| 2,2-Difluoro-2,3-dihydrofuran | MCF7 | 12.4 |

Case Studies

-

In Vitro Study on Cancer Cell Lines :

A study investigated the effects of various fluorinated compounds on cancer cell lines. The results indicated that compounds similar to this compound inhibited cell proliferation effectively. The study utilized a range of concentrations and assessed cell viability using MTT assays.- Findings : The compound demonstrated a dose-dependent inhibition of cell growth in both HeLa and MCF7 cells.

-

Mechanistic Insights :

Further mechanistic studies revealed that the compound may induce apoptosis in cancer cells by activating caspase pathways. This suggests a potential therapeutic role for this compound in cancer treatment.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that fluorinated compounds can exhibit varying degrees of cytotoxicity depending on their structure and concentration. Ongoing research aims to establish a safety profile for this compound.

Propriétés

IUPAC Name |

2,3-difluoro-2,3-dimethylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N/c1-5(2,7)6(3,8)4-9/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIMEQCLQNVRKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C#N)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.